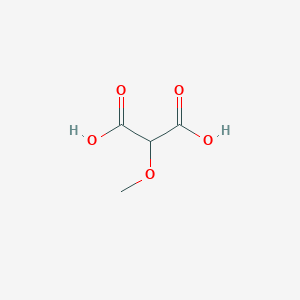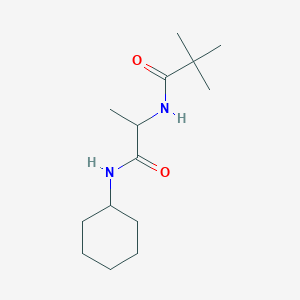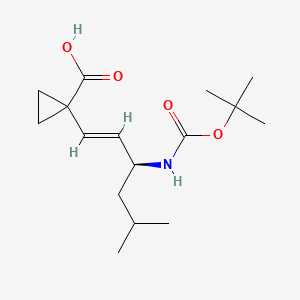
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a tert-butoxycarbonyl (Boc) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Boc-protected amine group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling reactions: The final step involves coupling the Boc-protected amine with the cyclopropane carboxylic acid derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Researchers use this compound to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the target molecule, leading to changes in its conformation and activity. The Boc-protected amine group can also participate in hydrogen bonding and other interactions that modulate the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler analog without the Boc-protected amine group.
tert-Butoxycarbonyl-protected amines: Compounds with similar protective groups but different core structures.
Cyclopropane-containing amino acids: Molecules that incorporate cyclopropane rings into amino acid structures.
Uniqueness
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a Boc-protected amine group, which imparts specific chemical and biological properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
1-[(E,3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-1-enyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-11(2)10-12(17-14(20)21-15(3,4)5)6-7-16(8-9-16)13(18)19/h6-7,11-12H,8-10H2,1-5H3,(H,17,20)(H,18,19)/b7-6+/t12-/m1/s1 |
InChI Key |
DHYLENHPVLHQSZ-NNNHXZLVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](/C=C/C1(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C=CC1(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)
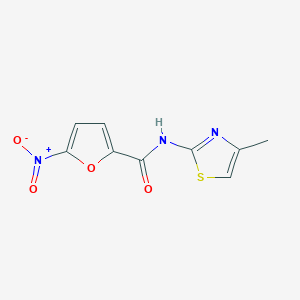
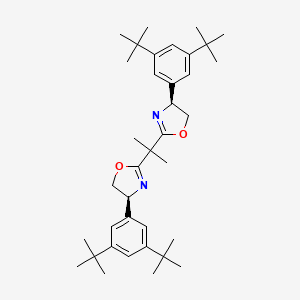
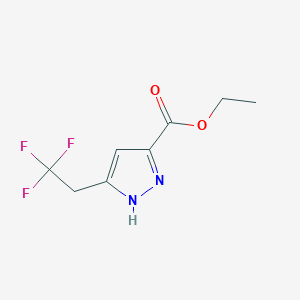
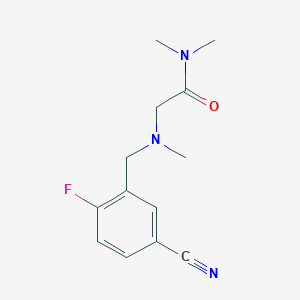

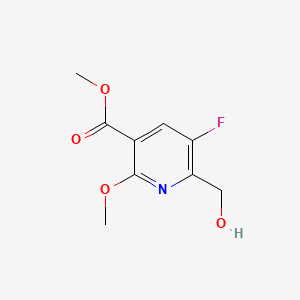
![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
